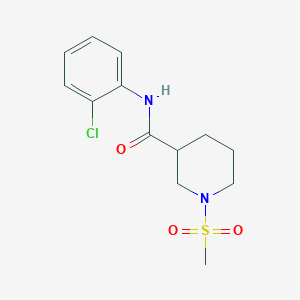

N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a piperidine-based small molecule characterized by a 2-chlorophenyl group attached to the carboxamide nitrogen and a methylsulfonyl group at the 1-position of the piperidine ring.

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-8-4-5-10(9-16)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJCOSIXSFRICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction.

Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction using reagents like methylsulfonyl chloride.

Carboxamide Formation: The carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Piperidine Modifications

- Target Compound : The 1-methylsulfonyl group is a strong electron-withdrawing substituent, which may stabilize the piperidine ring’s conformation and enhance interactions with polar residues in biological targets.

- G404-2768 and G404-3021: Both feature a bulkier 1-isopropylimidazole-4-sulfonyl group.

- Compound : Replaces the sulfonyl group with a 2-chlorobenzoyl moiety, which is less polar but provides π-π stacking opportunities. The benzoyl group may reduce metabolic stability compared to sulfonamides .

Aromatic Side Chains

- Target Compound : The 2-chlorophenyl group balances lipophilicity and moderate steric bulk. Chlorine’s electronegativity may enhance binding to hydrophobic pockets.

- G404-3021 : The 4-ethoxyphenylmethyl substituent increases electron-donating effects (via ethoxy) and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

- Compound : The 4-(methylsulfanyl)phenylmethyl group introduces a sulfur atom capable of hydrophobic interactions or weak hydrogen bonding, differing from the chloro or ethoxy groups in other analogs .

Molecular Weight and Physicochemical Implications

- G404-2768 (424.95 Da) : Higher molecular weight than typical drug-like molecules (~300–500 Da), which may affect bioavailability.

- Target Compound : Likely lower molecular weight (absent bulky imidazole), suggesting better compliance with Lipinski’s rules for oral bioavailability.

Biological Activity

N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide features a piperidine ring substituted with a chlorophenyl group and a methylsulfonyl moiety. The presence of these functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered physiological responses.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research has highlighted several key biological activities associated with N-(2-chlorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide:

- Antimicrobial Activity : Studies indicate potential antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.

- Anticancer Properties : Preliminary data suggest that this compound may exhibit anticancer effects, potentially through apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory potential, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

- Antimicrobial Screening :

- Cytotoxicity Assays :

- Mechanistic Studies :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.